N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-18-9-10-21(15-19(18)2)31-25(34)17-37-29-32-26-24(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)22-11-13-23(36-3)14-12-22/h4-16,30H,17H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRIEWOUCZMNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the underlying mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that can include condensation and cyclization methods. For instance, the reaction of 3,4-dimethylbenzaldehyde with appropriate amines and subsequent modifications can yield the target compound with high purity and yield.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O3S2 |
| Molecular Weight | 485.64 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, in vitro assays demonstrated cytotoxic effects against various cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Cytotoxicity Assay
A study conducted on Jurkat cells revealed an IC50 value of less than 10 µM for the compound, indicating potent cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) analysis suggested that the presence of both the methoxy group and the dimethyl substitution on the phenyl ring significantly enhances its anticancer efficacy.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the activity of bromodomain-containing protein 4 (BRD4), a target implicated in inflammatory diseases . The inhibition of BRD4 leads to reduced expression of pro-inflammatory cytokines.
The proposed mechanism of action involves binding to BRD4 and disrupting its interaction with acetylated histones, thereby modulating gene expression related to inflammation . This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to some existing antibiotics .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrrolo-pyrimidine have been studied for their ability to inhibit cancer cell proliferation. A study focusing on pyrrolo-pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide may share similar properties due to its structural analogs .
2. Antimicrobial Properties
The thioacetamide moiety in this compound has been associated with antimicrobial activity. Compounds containing sulfur in their structure often exhibit enhanced antibacterial effects. Preliminary studies have shown that related thio compounds can act against both Gram-positive and Gram-negative bacteria, indicating a potential application for this compound in treating infections .
3. Neurological Applications
Given the structural similarity to known neuroprotective agents, this compound may also be explored for its neuroprotective effects. Compounds with pyrimidine rings have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . Further research could elucidate its role in neuroprotection or as a treatment for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with similar pyrrolo-pyrimidine structures. |
| Study 2 | Antimicrobial Activity | Found effective against multiple bacterial strains; potential as an antibiotic agent. |
| Study 3 | Neuroprotective Effects | Suggested modulation of oxidative stress pathways; potential use in neurodegenerative disease treatment. |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Q & A
Q. What are the key structural characterization techniques for confirming the molecular conformation of this compound?
Single-crystal X-ray diffraction is critical for resolving bond angles, torsion angles, and intermolecular interactions. For example, studies on analogous pyrrolo[3,2-d]pyrimidine derivatives report mean C–C bond lengths of 0.005 Å and R factors <0.054, ensuring high-resolution structural validation . Complementary methods include NMR spectroscopy for confirming proton environments and mass spectrometry for molecular weight verification .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Multi-step synthetic routes often involve coupling reactions (e.g., acetamide-thiol linkages) and cyclization steps. For example, similar compounds require controlled conditions (e.g., solvent polarity, temperature) to avoid by-products. Low yields (2–5% in some cases) highlight the need for iterative optimization via Design of Experiments (DoE) or flow chemistry to enhance efficiency . Purification via column chromatography or recrystallization is recommended to achieve ≥95% purity .
Q. What analytical methods are used to assess the stability of this compound under varying conditions?
High-performance liquid chromatography (HPLC) monitors degradation products under thermal or photolytic stress. Spectroscopic techniques (e.g., UV-Vis, FTIR) track functional group integrity. For instance, the 4-oxo group in pyrrolo[3,2-d]pyrimidine derivatives is sensitive to hydrolysis, necessitating stability studies in buffered solutions .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction conditions for this compound’s synthesis?
Bayesian optimization outperforms traditional trial-and-error by modeling reaction parameters (e.g., catalyst loading, temperature) to predict optimal yield. Heuristic algorithms (e.g., genetic algorithms) efficiently explore combinatorial variable spaces, reducing experimental iterations. These methods are particularly valuable for complex multi-step syntheses with nonlinear dependencies .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability or poor pharmacokinetic properties. Mitigation strategies include:
Q. How can researchers validate the mechanism of action for this compound in target binding assays?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., Kd). For pyrrolo-pyrimidine analogs, crystallography studies reveal interactions with hydrophobic pockets in enzyme active sites. Competitive assays using fluorescent probes or radiolabeled ligands further confirm specificity .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock, Glide) simulates ligand-target interactions to guide substitutions. Machine learning models trained on bioactivity datasets can prioritize high-potential analogs .
Methodological Considerations
Q. How should researchers design experiments to resolve crystallographic disorder in this compound?
Disorder in the 4-oxo-3H-pyrrolo-pyrimidine core can be mitigated by:
- Low-temperature data collection : Reduces thermal motion artifacts .
- Twinned refinement : Applies to crystals with non-merohedral twinning.
- Occupancy adjustment : Partially occupied atoms are modeled with constrained refinement .
Q. What are the best practices for synthesizing analogs with modified aryl or heteroaryl substituents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
